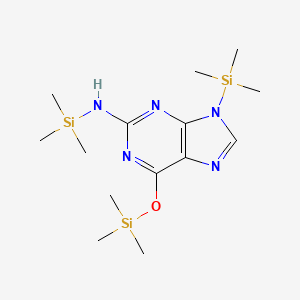
Tris(trimethylsilyl)guanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(trimethylsilyl)guanine is a compound with the molecular formula C14H29N5OSi3 and a molecular weight of 367.67 g/mol . It is characterized by the presence of three trimethylsilyl groups attached to a guanine core. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of tris(trimethylsilyl)guanine typically involves the reaction of guanine with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups . The general reaction scheme is as follows:
Guanine+3(CH3)3SiCl→this compound+3HCl
Chemical Reactions Analysis
Tris(trimethylsilyl)guanine undergoes various chemical reactions, including:
Oxidation: The trimethylsilyl groups can be oxidized to form silanols.
Reduction: The compound can participate in radical-based reductions, often mediated by tris(trimethylsilyl)silane.
Substitution: The trimethylsilyl groups can be substituted by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like tris(trimethylsilyl)silane, and bases like pyridine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris(trimethylsilyl)guanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which tris(trimethylsilyl)guanine exerts its effects is primarily through its ability to form stable complexes with other molecules. The trimethylsilyl groups provide steric protection, allowing the guanine core to interact with target molecules without undergoing unwanted side reactions . This property is particularly useful in radical-based reactions, where the compound can act as a mediator and stabilizer.
Comparison with Similar Compounds
Tris(trimethylsilyl)guanine can be compared to other silylated guanine derivatives, such as bis(trimethylsilyl)guanine and tris(trimethylsilyl)silane . While all these compounds share the trimethylsilyl functional group, this compound is unique in its ability to form stable complexes and its versatility in various chemical reactions. Similar compounds include:
Bis(trimethylsilyl)guanine: Lacks one trimethylsilyl group compared to this compound.
Tris(trimethylsilyl)silane: Used primarily as a radical reducing agent.
Properties
Molecular Formula |
C14H29N5OSi3 |
|---|---|
Molecular Weight |
367.67 g/mol |
IUPAC Name |
N,9-bis(trimethylsilyl)-6-trimethylsilyloxypurin-2-amine |
InChI |
InChI=1S/C14H29N5OSi3/c1-21(2,3)18-14-16-12-11(13(17-14)20-23(7,8)9)15-10-19(12)22(4,5)6/h10H,1-9H3,(H,16,17,18) |
InChI Key |
ZTKRDVGMYXNNJL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NC1=NC2=C(C(=N1)O[Si](C)(C)C)N=CN2[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















